An In-depth Technical Guide to 4-Chlorobenzenesulfonyl Isocyanate: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 4-Chlorobenzenesulfonyl Isocyanate: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Electrophile in Modern Synthesis
4-Chlorobenzenesulfonyl isocyanate (CBSi) is a highly reactive chemical intermediate of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a highly electrophilic isocyanate group and a reactive sulfonyl chloride precursor, makes it a valuable building block for the construction of a diverse array of molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and characteristic reactivity of CBSi, offering insights into its practical application and handling for researchers at the forefront of chemical innovation.
Physicochemical and Spectroscopic Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNO₃S | [1] |
| Molecular Weight | 217.63 g/mol | [1] |
| CAS Number | 5769-15-3 | [1] |
| Appearance | Clear colorless liquid | [2] |
| Boiling Point | 121 °C @ 0.5 mmHg | [3] |
| Density | 1.457 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.558 | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
Spectroscopic Characterization:
While experimental ¹H and ¹³C NMR spectra for 4-chlorobenzenesulfonyl isocyanate are not widely published, characteristic spectral features can be anticipated based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show a complex multiplet system in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of both the sulfonyl isocyanate group and the chlorine atom would lead to downfield shifts of the aromatic protons.
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¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons and a characteristic signal for the isocyanate carbon, typically found in the 120-130 ppm region. The carbon attached to the sulfonyl group would also exhibit a downfield shift.
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IR Spectroscopy: The infrared spectrum is a powerful tool for identifying the key functional groups in CBSi. Strong absorption bands are expected for the asymmetric and symmetric stretching of the isocyanate group (-N=C=O) around 2250 cm⁻¹, and for the S=O stretches of the sulfonyl group in the regions of 1350-1400 cm⁻¹ and 1160-1180 cm⁻¹.
Synthesis of 4-Chlorobenzenesulfonyl Isocyanate
The synthesis of 4-chlorobenzenesulfonyl isocyanate can be approached through a multi-step process, typically starting from chlorobenzene. A common and industrially relevant pathway involves the initial preparation of 4-chlorobenzenesulfonyl chloride.
Step 1: Synthesis of the Precursor, 4-Chlorobenzenesulfonyl Chloride
The synthesis of 4-chlorobenzenesulfonyl chloride is generally achieved via the electrophilic aromatic substitution of chlorobenzene with chlorosulfonic acid.[4][5]
Reaction:
Experimental Protocol:
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To a stirred solution of chlorosulfonic acid (typically in excess), slowly add chlorobenzene at a controlled temperature, usually between 0 and 10 °C.
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After the addition is complete, the reaction mixture is gradually warmed to room temperature and stirred for several hours to ensure complete reaction.
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The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.
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The precipitated solid, 4-chlorobenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Conversion to 4-Chlorobenzenesulfonyl Isocyanate
The conversion of the corresponding sulfonamide to the sulfonyl isocyanate is a known transformation, often employing phosgene or a phosgene equivalent.[6]
Reaction:
Reaction with Amines to Form N-Sulfonylureas
The reaction of 4-chlorobenzenesulfonyl isocyanate with primary and secondary amines is a rapid and efficient method for the synthesis of N-(4-chlorobenzenesulfonyl)ureas. These compounds are of interest in medicinal chemistry due to their potential biological activities.
Mechanism:
The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic isocyanate carbon, followed by a proton transfer to form the stable urea derivative.
Reaction with Alcohols to Form N-Sulfonylcarbamates
Similarly, alcohols react with 4-chlorobenzenesulfonyl isocyanate to produce N-(4-chlorobenzenesulfonyl)carbamates. This reaction provides a straightforward route to this class of compounds.
Mechanism:
The lone pair of electrons on the alcohol oxygen attacks the isocyanate carbon, leading to a zwitterionic intermediate which then undergoes a proton transfer to yield the final carbamate product.
Applications in Drug Development and Organic Synthesis
The unique reactivity of 4-chlorobenzenesulfonyl isocyanate makes it a valuable tool for the synthesis of a variety of organic molecules with potential applications in drug discovery and materials science.
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Scaffold for Bioactive Molecules: The sulfonylurea and sulfonylcarbamate moieties are present in numerous biologically active compounds, including herbicides and pharmaceuticals. CBSi provides a direct and efficient means to introduce this functionality.
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Synthesis of Heterocycles: The reactivity of the isocyanate group can be harnessed in cycloaddition reactions to construct various heterocyclic ring systems.
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Derivatization of Amines and Alcohols: CBSi serves as an effective reagent for the derivatization of amines and alcohols, which can be useful for analytical purposes or to modify the properties of a parent molecule.
Safety and Handling
4-Chlorobenzenesulfonyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood. [7]
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Corrosive: It is corrosive to the skin and eyes and can cause severe burns. [7]* Toxic: It is harmful if swallowed, inhaled, or absorbed through the skin. [7]* Water Reactive: It reacts violently with water, releasing toxic fumes. Therefore, all reactions and handling must be carried out under anhydrous conditions.
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Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this reagent. A full-face shield is also recommended.
Conclusion
4-Chlorobenzenesulfonyl isocyanate is a potent and versatile electrophilic reagent with significant utility in modern organic synthesis. Its ability to readily form sulfonylureas and sulfonylcarbamates, coupled with the potential for further synthetic transformations, makes it a valuable building block for the creation of complex molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in the research and development of new chemical entities.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79836, 4-Chlorobenzenesulfonyl isocyanate. [Link].
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PrepChem. Synthesis of 4-chlorobenzenesulfonyl chloride. [Link].
- Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. .
- Google Patents.
-
Georganics. 4-Chlorobenzenesulfonyl isocyanate Safety Information. [Link].
Sources
- 1. 4-Chlorobenzenesulfonyl isocyanate [webbook.nist.gov]
- 2. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorobenzenesulfonyl chloride(98-60-2) 1H NMR spectrum [chemicalbook.com]
- 4. Chlorosulfonyl isocyanate(1189-71-5) 13C NMR spectrum [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Interfacial passivation with 4-chlorobenzene sulfonyl chloride for stable and efficient planar perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
